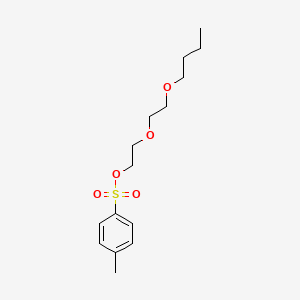








|
REACTION_CXSMILES
|
S(C1C=CC(C)=CC=1)(O[CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][CH2:13][CH3:14])(=O)=O.[OH:22][C:23]1[CH:31]=[CH:30][C:26]2[O:27][CH2:28][O:29][C:25]=2[CH:24]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:11]([O:10][CH2:9][CH2:8][O:7][CH2:6][CH2:5][O:22][C:23]1[CH:31]=[CH:30][C:26]2[O:27][CH2:28][O:29][C:25]=2[CH:24]=1)[CH2:12][CH2:13][CH3:14] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
34.04 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OCCOCCOCCCC)C1=CC=C(C)C=C1
|
|
Name
|
|
|
Quantity
|
14.5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC2=C(OCO2)C=C1
|
|
Name
|
|
|
Quantity
|
14.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
under stirring, at that temperature for 6 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 hrs
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was then filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the organic solution was evaporated u.v
|
|
Type
|
CUSTOM
|
|
Details
|
(20° C./21 mbar)
|
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with 100 ml of dichloromethane
|
|
Type
|
WASH
|
|
Details
|
washed with 12 ml of an aqueous solution of sodium hydroxide 1N and water
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated u.v (20° C./21 mbar)
|
|
Type
|
CUSTOM
|
|
Details
|
An oil residue was obtained
|
|
Type
|
CUSTOM
|
|
Details
|
that was purified on silica gel column (eluant n-hexane:ethyl acetate 4:1 v/v)
|
|
Type
|
CUSTOM
|
|
Details
|
After evaporation 14.84 g (97.43%) of 5-[2-(2-Butoxy-ethoxy)-ethoxy]-benzo[1,3]dioxole
|
|
Type
|
CUSTOM
|
|
Details
|
were obtained whose NMR and MS analyses
|


Reaction Time |
6 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCC)OCCOCCOC1=CC2=C(OCO2)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |